molecular formula C14H11ClN2O4S B2663405 N-[(E)-2-(benzenesulfonyl)-2-nitroethenyl]-3-chloroaniline CAS No. 338407-51-5

N-[(E)-2-(benzenesulfonyl)-2-nitroethenyl]-3-chloroaniline

Cat. No.: B2663405
CAS No.: 338407-51-5
M. Wt: 338.76
InChI Key: CZWRRVDCGVTRPU-GXDHUFHOSA-N
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Description

N-[(E)-2-(benzenesulfonyl)-2-nitroethenyl]-3-chloroaniline is a chemical compound with the molecular formula C14H11ClN2O4S It is known for its unique structure, which includes a benzenesulfonyl group, a nitroethenyl group, and a chloroaniline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(E)-2-(benzenesulfonyl)-2-nitroethenyl]-3-chloroaniline typically involves the reaction of 3-chloroaniline with a benzenesulfonyl chloride derivative under specific conditions. The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the formation of the sulfonamide linkage. The nitroethenyl group is introduced through a nitration reaction, which involves the use of nitric acid and sulfuric acid as reagents .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and reagent concentrations, are carefully controlled to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

N-[(E)-2-(benzenesulfonyl)-2-nitroethenyl]-3-chloroaniline undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amine derivative, while substitution of the chloro group can result in various substituted aniline derivatives .

Scientific Research Applications

N-[(E)-2-(benzenesulfonyl)-2-nitroethenyl]-3-chloroaniline has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which N-[(E)-2-(benzenesulfonyl)-2-nitroethenyl]-3-chloroaniline exerts its effects involves interactions with various molecular targets. The nitro group can participate in redox reactions, while the sulfonamide linkage can interact with biological molecules through hydrogen bonding and other non-covalent interactions. These interactions can affect cellular pathways and processes, leading to the compound’s observed biological activities .

Comparison with Similar Compounds

Similar Compounds

  • N-[(E)-2-(benzenesulfonyl)-2-nitroethenyl]-2-chloroaniline
  • N-[(E)-2-(benzenesulfonyl)-2-nitroethenyl]-4-chloroaniline
  • N-[(E)-2-(benzenesulfonyl)-2-nitroethenyl]-3-bromoaniline

Uniqueness

N-[(E)-2-(benzenesulfonyl)-2-nitroethenyl]-3-chloroaniline is unique due to the specific positioning of the chloro group on the aniline ring, which can influence its reactivity and interactions with other molecules. This positional isomerism can result in different chemical and biological properties compared to its analogs .

Biological Activity

N-[(E)-2-(benzenesulfonyl)-2-nitroethenyl]-3-chloroaniline, a compound with the molecular formula C14H11ClN2O4S, has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a unique structure that includes a benzenesulfonyl group , a nitroethenyl group , and a chloroaniline moiety . These functional groups contribute to its reactivity and biological interactions.

PropertyValue
Molecular FormulaC14H11ClN2O4S
Molecular Weight320.76 g/mol
CAS Number338407-51-5
IUPAC NameThis compound

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

  • Redox Reactions : The nitro group can participate in redox reactions, potentially leading to the formation of reactive intermediates that may exert cytotoxic effects on target cells.
  • Non-Covalent Interactions : The sulfonamide linkage can engage in hydrogen bonding and other non-covalent interactions with biological macromolecules, influencing cellular pathways and processes.

Antimicrobial Properties

Research indicates that derivatives of this compound exhibit significant antimicrobial activity. For instance, studies have shown promising results against various bacterial strains and fungi:

  • Antifungal Activity : Compounds similar to this compound have demonstrated effective antifungal properties. In one study, specific derivatives showed IC50 values comparable to standard antifungal drugs like fluconazole .
  • Antibacterial Activity : The compound has been evaluated against several bacterial strains including E. coli, P. aeruginosa, B. subtilis, and S. aureus. Notably, some derivatives exhibited greater antibacterial activity than ciprofloxacin against B. subtilis .

Anticancer Potential

The anticancer potential of this compound is under investigation, with preliminary studies suggesting that it may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest. The specific pathways and targets remain an area for future research.

Case Studies and Research Findings

  • Fungal Biofilm Inhibition : A study focused on the synthesis of chloroquinoline derivatives bearing vinyl benzylidene aniline substituents found that certain compounds exhibited significant biofilm inhibition against Candida albicans. The findings indicated that these compounds could serve as potential therapeutic agents against fungal infections .
  • Molecular Docking Studies : Molecular docking studies have been employed to understand the binding interactions of this compound with target proteins involved in biofilm formation. Results suggest a clear role in inhibiting proteins associated with biofilm development .

Properties

IUPAC Name

N-[(E)-2-(benzenesulfonyl)-2-nitroethenyl]-3-chloroaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClN2O4S/c15-11-5-4-6-12(9-11)16-10-14(17(18)19)22(20,21)13-7-2-1-3-8-13/h1-10,16H/b14-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZWRRVDCGVTRPU-GXDHUFHOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)C(=CNC2=CC(=CC=C2)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)S(=O)(=O)/C(=C/NC2=CC(=CC=C2)Cl)/[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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